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Compound Name: 3-(2-Hydroxyphenyl)propanamide

Cat. No.: B1581011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides an in-depth analysis of the chemical properties of 3-(2-
Hydroxyphenyl)propanamide, a phenolic amide of interest in synthetic and medicinal

chemistry. We will explore its structural features, physicochemical characteristics,

spectroscopic profile, and synthetic methodologies. The causality behind experimental choices

and protocols is detailed to provide actionable insights for laboratory applications. All data and

protocols are supported by authoritative references to ensure scientific integrity.

Introduction
3-(2-Hydroxyphenyl)propanamide is an organic compound featuring a propanamide side

chain attached to a phenol ring at the ortho position. This unique arrangement of a hydroxyl

group, an amide, and an aromatic ring imparts a specific set of chemical characteristics that

make it a valuable intermediate in organic synthesis. Its structure is related to 3-(2-

hydroxyphenyl)propanoic acid (melilotic acid), a natural product found in various plants. The

presence of multiple functional groups—a phenolic hydroxyl, an amide, and an aromatic ring—

offers several sites for chemical modification, making it a versatile scaffold for developing novel

molecules, particularly in the field of drug discovery. This document serves as a technical
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resource for professionals requiring a deep understanding of this compound's chemical

behavior.

Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to exploring its chemistry.

IUPAC Name: 3-(2-Hydroxyphenyl)propanamide

CAS Number: 22367-76-6[1]

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 165.19 g/mol

The structural arrangement consists of a benzene ring substituted with a hydroxyl (-OH) group

and a 3-aminopropan-1-one group (-CH₂CH₂CONH₂) at adjacent positions.

Caption: Chemical structure of 3-(2-Hydroxyphenyl)propanamide.

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different

environments and are crucial for designing experimental conditions, such as solvent selection

for reactions or purification.
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Property Value Source

Molecular Weight 165.19 g/mol PubChem

Molecular Formula C₉H₁₁NO₂ PubChem

CAS Number 22367-76-6 Chemsrc[1]

Appearance Solid (predicted) -

Solubility
Soluble in DMSO, Acetone,

Chloroform
BioCrick[2]

Storage
Sealed in dry, Room

Temperature
Achmem[3]

Spectroscopic Characterization
Spectroscopic data provides the empirical backbone for structural confirmation. Below is an

analysis of the expected spectral features of 3-(2-Hydroxyphenyl)propanamide.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The

key diagnostic peaks arise from the O-H, N-H, C=O, and aromatic C-H bonds.

O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600

cm⁻¹. The broadness is a direct consequence of intermolecular hydrogen bonding.

N-H Stretch (Amide): Primary amides typically show two distinct bands ('twin peaks') in the

3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching

vibrations of the N-H bonds[4]. These may overlap with the phenolic O-H band.

C=O Stretch (Amide I band): A strong, sharp absorption peak is anticipated between 1650-

1690 cm⁻¹[4]. This is one of the most characteristic peaks in the spectrum.

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N

stretching, typically appears around 1590-1650 cm⁻¹[4].
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Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹

region.

C-O Stretch (Phenolic): A distinct peak around 1200-1260 cm⁻¹ indicates the stretching of

the phenolic C-O bond.

The combination of these specific absorptions provides a unique "fingerprint" for the molecule,

confirming the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

The proton NMR spectrum will show distinct signals for each unique proton environment.

Based on the structure of 3-(2-Hydroxyphenyl)propanamide, the following resonances are

predicted:

Aromatic Protons (Ar-H): Four protons on the benzene ring will appear as a complex

multiplet pattern in the range of δ 6.7-7.3 ppm. The ortho-substitution pattern leads to distinct

chemical shifts and coupling constants for each aromatic proton.

Amide Protons (-CONH₂): The two amide protons are often observed as a broad singlet

between δ 5.0-8.0 ppm[5]. The chemical shift can be highly variable depending on the

solvent, concentration, and temperature due to hydrogen bonding and exchange

phenomena.

Phenolic Proton (-OH): A broad singlet corresponding to the hydroxyl proton is expected,

typically in the range of δ 4.0-7.0 ppm, although its position is also highly dependent on

experimental conditions.

Methylene Protons (-CH₂-): Two methylene groups (-CH₂-CH₂-) will be present. They will

appear as two distinct triplets around δ 2.5-3.0 ppm due to coupling with each other (n+1

rule)[5]. The methylene group adjacent to the aromatic ring will be slightly more upfield than

the one adjacent to the carbonyl group.

The carbon NMR spectrum provides one signal for each unique carbon atom.
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Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and will appear

far downfield, typically between δ 170-175 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons in the range of

δ 115-160 ppm. The carbon atom bearing the hydroxyl group (C-OH) will be the most

downfield in this region (around δ 155 ppm), while the carbon attached to the propanamide

chain will also be significantly deshielded.

Methylene Carbons (-CH₂-): The two aliphatic methylene carbons will resonate in the upfield

region, typically between δ 25-40 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns.

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion

peak would be observed at an m/z (mass-to-charge ratio) of 165, corresponding to the

molecular weight of the compound.

Key Fragmentation Patterns: The fragmentation of the molecular ion is a highly diagnostic

tool. For 3-(2-Hydroxyphenyl)propanamide, key fragmentation pathways would include:

Loss of NH₂: Scission of the C-N bond would result in a fragment ion at m/z 149 ([M-16]⁺)

[6].

Alpha-Cleavage: Cleavage of the bond between the two methylene groups can occur.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain

would lead to a prominent peak corresponding to the hydroxyphenylmethyl cation or

related fragments. A major fragment is often the base peak at m/z 44, corresponding to

[O=C-NH₂]⁺[6].

Synthesis and Purification
The synthesis of 3-(2-Hydroxyphenyl)propanamide can be approached through several

routes. A common and efficient method involves the ammonolysis (ring-opening) of
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dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one), which is the corresponding lactone.

This method is often preferred for its atom economy and straightforward procedure.

Synthetic Workflow: Ammonolysis of Dihydrocoumarin
This protocol describes a robust method for synthesizing the target compound. The rationale

for this choice is the commercial availability of the starting material and the high-yielding, one-

step conversion.

Dihydrocoumarin
(Starting Material)

Reaction Vessel
(Autoclave)

Aqueous Ammonia (NH₃(aq))
High Temperature & Pressure

Acid-Base Workup
1. Acidify to precipitate product

2. Filter solid

Crude Product Recrystallization
(e.g., from Ethanol/Water)

3-(2-Hydroxyphenyl)propanamide
(Final Product)

Characterization
(NMR, IR, MS, MP)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-(2-Hydroxyphenyl)propanamide.

Detailed Experimental Protocol
Objective: To synthesize 3-(2-Hydroxyphenyl)propanamide via the ammonolysis of

dihydrocoumarin.

Materials:

Dihydrocoumarin

Concentrated aqueous ammonia (28-30%)

Hydrochloric acid (HCl), concentrated

Ethanol
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Deionized water

High-pressure reaction vessel (autoclave)

Procedure:

Charging the Reactor: In a suitable high-pressure autoclave, place dihydrocoumarin (1.0

equivalent).

Adding Reagent: Add an excess of concentrated aqueous ammonia (e.g., 10-20

equivalents). The use of a sealed, pressure-rated vessel is critical because the reaction

requires heating ammonia solution above its atmospheric boiling point to achieve a sufficient

rate of nucleophilic attack on the lactone carbonyl.

Reaction: Seal the autoclave and heat the mixture to 120-150 °C for 6-12 hours. The

progress of the reaction should be monitored by a suitable technique like Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible.

Cooling and Workup: After the reaction is complete, cool the vessel to room temperature and

carefully vent any excess pressure.

Isolation of Crude Product: Transfer the reaction mixture to a beaker in a fume hood. Slowly

and carefully acidify the solution with concentrated HCl with cooling in an ice bath. The target

compound is phenolic and will be soluble in the basic ammonia solution as its phenoxide;

acidification protonates the phenoxide, causing the less soluble neutral product to

precipitate.

Filtration: Collect the precipitated white solid by vacuum filtration and wash the filter cake

with cold deionized water to remove any residual ammonium salts.

Purification: The crude product can be purified by recrystallization. A common solvent system

is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and

then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few

more drops of hot ethanol to redissolve the solid, then allow the solution to cool slowly to

room temperature and then in an ice bath to maximize crystal formation.
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Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a

small amount of cold ethanol/water, and dry under vacuum. The final product's identity and

purity should be confirmed by melting point determination, IR, NMR, and MS analysis.

Chemical Reactivity
The reactivity of 3-(2-Hydroxyphenyl)propanamide is governed by its three key functional

groups.

Phenolic Hydroxyl Group:

Acidity: The phenolic proton is weakly acidic and can be deprotonated by a suitable base

to form a phenoxide ion. This increases the nucleophilicity of the oxygen, allowing for

reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters).

Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-,

para-director. This makes the aromatic ring susceptible to electrophilic substitution

reactions such as nitration, halogenation, or Friedel-Crafts reactions at the positions ortho

and para to the hydroxyl group (positions 4 and 6).

Amide Group:

Hydrolysis: The amide bond can be hydrolyzed back to the corresponding carboxylic acid

(3-(2-hydroxyphenyl)propanoic acid) and ammonia under either acidic or basic conditions

with heating.

Reduction: The amide can be reduced to the corresponding amine (3-(2-

hydroxyphenyl)propan-1-amine) using strong reducing agents like lithium aluminum

hydride (LiAlH₄).

Aromatic Ring:

As mentioned, the ring is activated towards electrophilic substitution. The directing effects

of both the -OH group (ortho, para) and the alkyl side chain (ortho, para, weakly activating)

will reinforce substitution at the 4- and 6-positions.

Potential Applications
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While 3-(2-Hydroxyphenyl)propanamide itself is primarily a synthetic intermediate, its

structural motifs are found in molecules with biological activity. The N-aryl propanamide scaffold

is explored in medicinal chemistry for various therapeutic targets. For instance, related N-aryl

propanamides have been investigated for immunosuppressive activities and as selective

androgen receptor modulators (SARMs)[7][8][9]. The ability to easily modify the phenolic

hydroxyl, the amide nitrogen, and the aromatic ring makes this compound a versatile starting

point for creating libraries of new chemical entities for screening in drug discovery programs.

Conclusion
3-(2-Hydroxyphenyl)propanamide is a multifunctional organic compound with well-defined

chemical properties. Its structure has been elucidated by comprehensive spectroscopic

analysis, and its synthesis is readily achievable through established methods like the

ammonolysis of dihydrocoumarin. The presence of reactive phenolic, amide, and aromatic

functionalities provides a rich chemical landscape for further synthetic transformations. This

guide has provided a detailed overview of its core chemical characteristics to support its

effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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